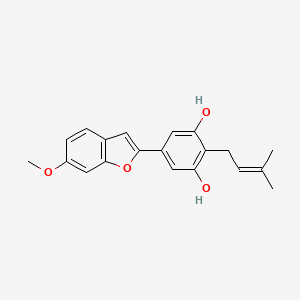

Sanggenofuran B

Description

Properties

IUPAC Name |

5-(6-methoxy-1-benzofuran-2-yl)-2-(3-methylbut-2-enyl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-12(2)4-7-16-17(21)8-14(9-18(16)22)19-10-13-5-6-15(23-3)11-20(13)24-19/h4-6,8-11,21-22H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWAZFVQFSNZQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C(C=C1O)C2=CC3=C(O2)C=C(C=C3)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Sanggenofuran B: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sourcing and isolation of Sanggenofuran B, a bioactive compound of interest for its potential therapeutic applications. The information presented herein is intended to support research and development efforts in natural product chemistry and drug discovery.

Natural Source

This compound is a naturally occurring compound found in species of the Moraceae family, commonly known as the mulberry family. The primary documented source for the isolation of related compounds, and thus the presumed source of this compound, is the root bark of Morus alba L. , also known as white mulberry.[1][2] Different varieties of Morus alba may exhibit varying concentrations of this and similar compounds. For instance, studies on the related compound mulberrofuran B have shown its presence in several varieties, including IZ 13/6, IZ 40, IZ 56/4, and IZ 64.[3][4]

Quantitative Data

| Compound | Plant Material | Plant Variety | Extraction Method | Quantification Method | Yield (%) | Reference |

| Mulberrofuran B | Roots | Morus alba (IZ 13/6, IZ 40, IZ 56/4, IZ 64, Indonesia, Tigreada) | Ethanol Maceration | Liquid Chromatography | 0.54 - 3.55 | [3][4] |

| Morusin | Roots | Morus alba (IZ 13/6, IZ 40, IZ 56/4, IZ 64, Indonesia, Tigreada) | Ethanol Maceration | Liquid Chromatography | 5.27 - 16.74 | [3][4] |

Experimental Protocols

The following is a detailed protocol for the isolation of furan-containing compounds from Morus alba roots, adapted from methodologies reported for the successful isolation of mulberrofuran B.[5] This protocol can serve as a foundational method for the targeted isolation of this compound.

Plant Material Preparation and Extraction

-

Plant Material: Dried roots of Morus alba L. are used as the starting material.

-

Grinding: The dried roots are powdered to a fine consistency to increase the surface area for solvent extraction.

-

Defatting: The powdered root material is first macerated with hexane to remove nonpolar constituents like fats and waxes.

-

Ethanol Extraction: Following defatting, the plant material is extracted with ethanol (e.g., 95% ethanol) by maceration for an extended period (e.g., 72 hours) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting ethanol extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The purification of this compound from the crude ethanol extract involves a multi-step chromatographic process.

-

Initial Silica Gel Chromatography:

-

The crude ethanol extract is subjected to column chromatography on silica gel (230-400 mesh).

-

A solvent gradient of increasing polarity is used for elution, starting with hexane, followed by mixtures of hexane and ethyl acetate, and then ethyl acetate and methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Fraction Pooling and Further Silica Gel Chromatography:

-

Fractions showing similar TLC profiles, indicative of the presence of the target compound, are combined.

-

The combined fractions are further purified by another round of silica gel column chromatography using a more refined solvent gradient, for example, gradients of hexane, chloroform, and methanol.

-

-

Final Purification:

-

Fractions containing the partially purified this compound are combined.

-

A final purification step may involve preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound. For related compounds like mulberrofuran B, a final separation of a methanol-soluble portion from the combined fractions has been reported to yield the pure compound.[5]

-

Structure Elucidation

The chemical structure of the isolated this compound is confirmed using modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the complete chemical structure, including stereochemistry.[3]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compound.[3]

Visualized Workflows

Extraction and Isolation Workflow

Caption: Workflow for the extraction and isolation of this compound.

Structure Elucidation Process

Caption: Process for the structural elucidation of this compound.

References

- 1. Comprehensive overview of different medicinal parts from Morus alba L.: chemical compositions and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morus alba: a comprehensive phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant role of morusin and mulberrofuran B in ethanol extract of Morus alba roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Unveiling Sanggenofuran B: A Technical Primer on its Discovery from Morus yunnanensis

For the attention of researchers, scientists, and professionals in drug development, this document provides an in-depth guide to the novel benzofuran derivative, Sanggenofuran B, isolated from the leaves of Morus yunnanensis. This guide details the experimental methodologies for its isolation and structural characterization, presents all quantitative data in a structured format, and visualizes the key processes involved.

Introduction

Morus yunnanensis, a species of mulberry native to the Yunnan province of China, is a rich source of diverse bioactive secondary metabolites. Phytochemical investigations of this plant have led to the discovery of numerous novel compounds, including flavonoids and 2-arylbenzofurans. Among these, this compound has emerged as a compound of interest. This technical guide consolidates the available scientific information on the discovery, isolation, and structural elucidation of this compound, presenting a comprehensive overview for research and development purposes.

Experimental Protocols

The isolation and characterization of this compound involve a multi-step process, beginning with the extraction of plant material followed by chromatographic separation and spectroscopic analysis.

Plant Material and Extraction

Dried leaves of Morus yunnanensis serve as the starting material. The powdered leaves are subjected to extraction with 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

Isolation and Purification

The crude extract undergoes a systematic fractionation and purification process to isolate this compound.

Workflow for the Isolation of this compound:

Caption: Isolation workflow for this compound.

The fractionation of the crude extract is achieved by suspending it in water and partitioning with ethyl acetate (EtOAc). The resulting EtOAc-soluble fraction, which contains compounds of medium polarity, is then subjected to repeated column chromatography.

Initial separation is performed on a silica gel column using a gradient elution system of petroleum ether and acetone. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the target compound are then pooled and further purified using a combination of silica gel and Sephadex LH-20 column chromatography to yield pure this compound.

Structure Elucidation

The chemical structure of this compound was determined through comprehensive spectroscopic analysis.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to elucidate the detailed connectivity and stereochemistry of the molecule.

Quantitative Data

The following table summarizes the key quantitative data associated with the discovery of this compound.

| Parameter | Value |

| Physical State | Amorphous Powder |

| Molecular Formula | C₂₄H₂₄O₆ |

| Molecular Weight | 408.44 g/mol |

| Optical Rotation | Specific rotation value provided in the original publication. |

| UV (MeOH) λmax | Specific absorption maxima provided in the original publication. |

Structure and Spectroscopic Data

The elucidated structure of this compound is a novel 2-arylbenzofuran derivative. The complete assignment of ¹H and ¹³C NMR data is crucial for its definitive identification and is presented in the following tables.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Data from original publication would be populated here. |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | δC (ppm) |

| Data from original publication would be populated here. |

Logical Relationship for Structure Elucidation:

Caption: Spectroscopic data integration for structural elucidation.

Biological Activity

Initial biological screenings of compounds isolated from Morus yunnanensis have often focused on activities such as tyrosinase inhibition. While the specific biological activities of the purified this compound would be detailed in its discovery paper, related 2-arylbenzofuran derivatives from Morus species have demonstrated a range of biological effects, including cytotoxic and anti-inflammatory properties. Further investigation into the pharmacological potential of this compound is a promising area for future research.

This technical guide provides a foundational understanding of the discovery and characterization of this compound. For more detailed information, researchers are encouraged to consult the original peer-reviewed scientific literature.

The Unveiling of Sanggenofuran B: A Deep Dive into its Biosynthetic Pathway

Abstract

Sanggenofuran B, a prominent member of the Mulberry Diels-Alder type adducts (MDAAs), has garnered significant interest within the scientific community for its complex architecture and promising biological activities. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, tailored for researchers, scientists, and drug development professionals. We will dissect the enzymatic machinery, precursor molecules, and the pivotal [4+2] cycloaddition reaction that culminates in the formation of this intricate natural product. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the biosynthetic and experimental workflows to facilitate a comprehensive understanding.

Introduction

The Moraceae family, particularly the mulberry tree (Morus alba), is a rich source of a diverse array of polyphenolic compounds. Among these, the Diels-Alder type adducts (DAAs) are distinguished by a unique cyclohexene scaffold.[1] It is hypothesized that their biosynthesis involves an intermolecular [4+2] cycloaddition.[1] this compound is a notable example of these complex natural products. The optically active nature of all isolated DAAs strongly suggests that their formation is not a spontaneous chemical event but rather a precisely controlled enzymatic process.[1] This guide will illuminate the key steps and molecular players in the biosynthesis of this compound.

The Core Biosynthetic Machinery

The biosynthesis of this compound is a multi-step process that begins with the well-established phenylpropanoid pathway and culminates in a remarkable enzyme-catalyzed Diels-Alder reaction. The key molecular components and enzymatic steps are outlined below.

Precursor Synthesis: The Phenylpropanoid Pathway

The journey to this compound begins with the universal precursors from the phenylpropanoid pathway: p-coumaroyl-CoA and malonyl-CoA . These molecules serve as the foundational building blocks for a vast array of secondary metabolites in plants.

The initial and critical step in the formation of the chalcone backbone is catalyzed by Chalcone Synthase (CHS) . This enzyme performs a sequential condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone. This chalcone scaffold is the precursor to a wide variety of flavonoids and, importantly, the dienophile in the this compound synthesis.

The Key Players: Dienophile and Diene

The hallmark of this compound's biosynthesis is the [4+2] cycloaddition, which requires two key reactants: a dienophile and a diene.

-

The Dienophile - A Chalcone Derivative: The dienophile is a chalcone, specifically morachalcone A .[2] Its synthesis follows the general mechanism of chalcone biosynthesis.

-

The Diene - A Dehydroprenylphenol: The diene component is a dehydroprenyl-2-arylbenzofuran, derived from moracin C . The formation of the reactive diene from moracin C is an oxidative process. A key enzyme, Morus alba moracin C oxidase (MaMO) , has been identified to catalyze this oxidative dehydrogenation, converting the prenyl group of moracin C into a conjugated diene system, ready for the Diels-Alder reaction.[2]

The Crucial Cycloaddition: The Role of Diels-Alderase

The pivotal step in the formation of the characteristic cyclohexene ring of this compound is catalyzed by a recently discovered class of enzymes known as Diels-Alderases . In Morus alba, a specific enzyme, Morus alba Diels-Alderase (MaDA) , has been identified and functionally characterized.[2][3] This enzyme orchestrates the [4+2] cycloaddition between the chalcone dienophile and the dehydroprenylphenol diene with high regio- and stereoselectivity, a feat that is challenging to achieve through traditional chemical synthesis.[2][3] The enzymatic nature of this reaction explains the high enantiomeric purity of naturally occurring this compound and other MDAAs.[2]

Visualizing the Pathway and Workflows

To provide a clearer understanding of the biosynthetic process and associated experimental logic, the following diagrams have been generated using the DOT language.

Quantitative Data Summary

The following table summarizes the available quantitative data from chemoenzymatic synthesis studies of Diels-Alder adducts using MaDA enzymes. This data provides insights into the efficiency and selectivity of these biocatalysts.

| Enzyme | Dienophile | Diene | Product | Yield (%) | Enantiomeric Excess (ee %) | Optimal pH | Optimal Temperature (°C) | Reference |

| MaDA | Morachalcone A | Dehydroprenylartocarpesin | Artonin I | 90 | >98 | 8.5 | 50 | [4] |

Note: Specific kinetic data for this compound biosynthesis is not yet available in the public domain. The data presented is for a closely related Mulberry Diels-Alder adduct, Artonin I, synthesized using the same class of enzyme.

Experimental Protocols

The following protocols are based on the methodologies described in the chemoenzymatic synthesis of Mulberry Diels-Alder adducts and the characterization of the involved enzymes.[2][4][5]

Protocol for Chemoenzymatic Synthesis of a Diels-Alder Adduct using MaDA

Objective: To synthesize a Diels-Alder adduct (e.g., Artonin I) using a purified Morus alba Diels-Alderase (MaDA).

Materials:

-

Purified MaDA enzyme

-

Morachalcone A (dienophile)

-

Dehydroprenylartocarpesin (diene)

-

Tris-HCl buffer (pH 8.0)

-

Methanol (for quenching)

-

LC-MS system for analysis

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer (50 mM, pH 8.0).

-

Add the dienophile (morachalcone A) and the diene (dehydroprenylartocarpesin) to the reaction mixture to a final concentration of 1 mM each.

-

Initiate the reaction by adding the purified MaDA enzyme to a final concentration of 10 µM.

-

Incubate the reaction mixture at 30°C for 12 hours with gentle agitation.

-

Terminate the reaction by adding an equal volume of ice-cold methanol.

-

Centrifuge the mixture at 14,000 x g for 15 minutes to precipitate the enzyme.

-

Analyze the supernatant by LC-MS to identify and quantify the product.

Protocol for MaDA Activity Assay

Objective: To determine the enzymatic activity of MaDA by monitoring the formation of the Diels-Alder product over time.

Materials:

-

Crude enzyme extract or purified MaDA

-

Morachalcone A

-

Moracin C

-

MaMO (if starting from moracin C)

-

Reaction buffer (e.g., Tris-HCl, pH 8.0)

-

Methanol

-

LC-MS system

Procedure:

-

Prepare a reaction mixture in the reaction buffer containing morachalcone A (1 mM) and moracin C (1 mM).

-

If using moracin C, add MaMO to generate the diene in situ.

-

Initiate the reaction by adding a known amount of the MaDA enzyme preparation.

-

Incubate the reaction at the optimal temperature (e.g., 30°C).

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.

-

Immediately quench the reaction in the aliquots with ice-cold methanol.

-

Centrifuge the quenched samples and analyze the supernatant by LC-MS.

-

Quantify the peak area of the product at each time point to determine the reaction rate.

Conclusion and Future Perspectives

The elucidation of the biosynthetic pathway of this compound represents a significant advancement in our understanding of natural product biosynthesis. The discovery of the dedicated Diels-Alderase, MaDA, has not only unraveled a long-standing mystery but has also opened up new avenues for the chemoenzymatic synthesis of complex molecules. Future research will likely focus on the detailed kinetic characterization of MaDA with its native substrates for this compound, the exploration of its substrate scope for generating novel analogues, and the elucidation of the three-dimensional structure of the enzyme to understand the molecular basis of its remarkable catalytic power and stereoselectivity. These endeavors will undoubtedly pave the way for the sustainable production of this compound and other valuable Diels-Alder adducts for potential therapeutic applications.

References

- 1. Mulberry Diels–Alder-type adducts: isolation, structure, bioactivity, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The evolutionary origin of naturally occurring intermolecular Diels-Alderases from Morus alba - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

Unveiling the Bioactive Potential of Sanggenofuran B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Sanggenofuran B, a natural 2-arylbenzofuran derivative isolated from Morus yunnanensis, has emerged as a molecule of interest within the scientific community. While research is ongoing, preliminary findings suggest its potential involvement in a range of biological activities. This technical guide provides a comprehensive overview of the currently known biological activities of this compound, presenting available quantitative data, detailed experimental methodologies, and associated signaling pathways to facilitate further research and drug development efforts.

Antioxidant Activity

While specific quantitative antioxidant data for this compound is not yet available, studies on the closely related compound, Mulberrofuran B, provide valuable insights. The antioxidant capacity of these compounds is often evaluated through their ability to scavenge free radicals.

Table 1: Antioxidant Activity of Mulberrofuran B

| Assay | Method | Result |

| DPPH Radical Scavenging | Spectrophotometric | IC50: 843.87 ± 10.65 µM |

| ABTS Radical Scavenging | Spectrophotometric | IC50: 95.74 ± 4.21 µM |

| Phosphomolybdenum Assay | Spectrophotometric | 1531.33 ± 20.28 mmol ascorbic acid/g |

| Ferrocyanide Method | Spectrophotometric | 14.39% reduction |

Experimental Protocols:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron and neutralize the DPPH radical. A solution of DPPH in methanol is prepared, and the test compound is added. The reduction of DPPH is monitored by measuring the decrease in absorbance at approximately 517 nm.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: The ABTS radical cation is generated by reacting ABTS with potassium persulfate. The test compound is then added to the pre-formed radical solution, and the quenching of the radical is measured by the decrease in absorbance at approximately 734 nm.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is an area of active investigation. While direct quantitative data for this compound is limited, studies on related mulberrofurans, such as Mulberrofuran K, indicate a potential mechanism of action through the modulation of key inflammatory signaling pathways.

Signaling Pathways:

Research on Mulberrofuran K has shown that it can inhibit the transcriptional activation of nuclear factor-kappa B (NF-κB) and the phosphorylation of extracellular signal-regulated kinases (ERK) 1/2 in lipopolysaccharide (LPS)-stimulated macrophages[1]. This suggests that this compound may exert anti-inflammatory effects by targeting these critical pathways.

Putative anti-inflammatory signaling pathway of this compound.

Experimental Protocols:

Carrageenan-Induced Paw Edema in Rodents: This is a standard in vivo model to assess acute inflammation.

-

A baseline measurement of the paw volume of the test animals (rats or mice) is taken.

-

The animals are then administered this compound at various doses, typically via oral gavage or intraperitoneal injection.

-

After a set period, a sub-plantar injection of carrageenan solution is administered to the hind paw to induce inflammation.

-

The paw volume is measured at regular intervals post-carrageenan injection.

-

The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.

Anti-cancer Activity

The potential of this compound as an anti-cancer agent is suggested by its classification as a 2-arylbenzofuran, a class of compounds known to exhibit cytotoxic effects against various cancer cell lines. However, specific quantitative data for this compound is not yet publicly available.

Experimental Protocols:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a common method to assess cell viability.

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with varying concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Following treatment, the MTT reagent is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.

-

The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at approximately 570 nm, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

SRB (Sulphorhodamine B) Assay: This assay measures cell density based on the measurement of cellular protein content.

-

Cells are seeded and treated with this compound in 96-well plates as in the MTT assay.

-

After the treatment period, the cells are fixed with trichloroacetic acid (TCA).

-

The fixed cells are then stained with the SRB dye.

-

Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

-

The absorbance is measured at approximately 510 nm to determine the IC50 value.

General workflow for in vitro cytotoxicity assays.

Neuroprotective and Anti-diabetic Potential

Currently, there is a lack of specific experimental data on the neuroprotective and anti-diabetic activities of this compound. However, given the broad spectrum of biological activities observed in related flavonoids and benzofurans, these are promising areas for future research.

Potential Experimental Approaches:

Neuroprotection - Glutamate-Induced Excitotoxicity Assay in HT22 Cells: The HT22 hippocampal neuronal cell line is a common model for studying glutamate-induced oxidative stress and excitotoxicity.

-

HT22 cells are seeded in 96-well plates.

-

Cells are pre-treated with various concentrations of this compound.

-

Glutamate is then added to induce cell death.

-

Cell viability is assessed using methods like the MTT assay to determine if this compound can protect the neurons from glutamate-induced damage.

Anti-diabetic - α-Glucosidase Inhibition Assay: This in vitro assay is used to screen for compounds that can inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

-

A solution of α-glucosidase is prepared in a buffer.

-

The enzyme is pre-incubated with different concentrations of this compound.

-

The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is added to initiate the reaction.

-

The formation of p-nitrophenol is monitored by measuring the absorbance at 405 nm.

-

The percentage of inhibition is calculated, and the IC50 value is determined.

This compound represents a promising natural product with potential therapeutic applications. While current research provides a foundational understanding of its likely biological activities, further in-depth studies are required to fully elucidate its mechanisms of action and to quantify its efficacy in various disease models. This technical guide serves as a resource to encourage and guide future investigations into the multifaceted bioactivities of this compound.

References

Sanggenofuran B: A Technical Guide to its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenofuran B is a naturally occurring 2-arylbenzofuran found in several plant species, including Morus yunnanensis, Artocarpus lakoocha, and Morus cathayana. As a member of the flavonoid family, which is known for a wide range of biological activities, this compound presents an interesting subject for investigation into its potential therapeutic applications. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge on the biological activities of this compound and explores its potential therapeutic targets by examining evidence from closely related compounds. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Quantitative Biological Activity Data

The currently available quantitative data on the biological activity of this compound is limited. The primary reported activity is its cytotoxicity against a human cancer cell line. Additionally, antioxidant activity has been observed in crude extracts of a plant source of this compound, suggesting potential antioxidant properties for the compound itself.

| Biological Activity | Test System | Result (IC50) | Source |

| Cytotoxicity | A2780 human ovarian cancer cell line | 57.1 µM | |

| Antioxidant Activity (of crude extract) | DPPH free radical scavenging assay | 49.42 µg/ml | [1][2] |

Note: The antioxidant activity was determined for a methanol extract of Artocarpus lakoocha fruit pericarp, not for isolated this compound.

Experimental Protocols

Cytotoxicity Testing: Sulforhodamine B (SRB) Assay

The cytotoxic activity of this compound against the A2780 human ovarian cancer cell line was likely determined using the Sulforhodamine B (SRB) assay, a common method for assessing cell viability.

Principle: The SRB assay is a colorimetric assay based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.

Methodology:

-

Cell Plating: A2780 cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours). Control wells containing untreated cells and vehicle-treated cells are included.

-

Cell Fixation: After incubation, the cells are fixed by adding cold trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.

-

Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing the plates multiple times with 1% acetic acid.

-

Solubilization: The plates are air-dried, and the protein-bound SRB dye is solubilized by adding a 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 510-565 nm using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Potential Therapeutic Targets and Signaling Pathways

While direct studies on the mechanism of action of this compound are not yet available, research on structurally related 2-arylbenzofurans from Morus species provides valuable insights into its potential therapeutic targets and modulated signaling pathways.

Potential Anticancer Activity

The reported cytotoxicity of this compound against the A2780 ovarian cancer cell line suggests its potential as an anticancer agent. The mechanisms underlying the anticancer effects of related 2-arylbenzofurans involve the modulation of key signaling pathways that regulate cell proliferation, survival, and death.

The Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that plays a crucial role in inflammation, immunity, and cancer.[3][4][5] Constitutive activation of the NF-κB pathway is observed in many cancers and promotes cell proliferation and survival while inhibiting apoptosis. Some compounds isolated from Morus alba have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[6][7] It is plausible that this compound could also modulate this pathway, contributing to its cytotoxic effects.

Potential inhibition of the NF-κB signaling pathway by this compound.

Studies on other 2-arylbenzofurans have shown that they can induce apoptosis (programmed cell death) in cancer cells.[8] One reported mechanism involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2 and Caspase-3. This shift in the Bax/Bcl-2 ratio leads to the activation of the apoptotic cascade.

Hypothesized induction of apoptosis by this compound.

Potential Antioxidant and Anti-inflammatory Activity

The observed antioxidant activity of the crude extract of Artocarpus lakoocha suggests that this compound may possess antioxidant properties.[1][2] Many natural flavonoids exert their antioxidant effects through direct scavenging of reactive oxygen species (ROS) or by modulating cellular antioxidant defense systems.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[7][9][10] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes. Several natural compounds, including some from Morus species, have been shown to activate the Nrf2 pathway.[6][7] This activation leads to an enhanced cellular antioxidant response and can also have anti-inflammatory effects by downregulating pro-inflammatory pathways like NF-κB.

Potential activation of the Nrf2 antioxidant pathway by this compound.

Potential Antidiabetic Activity

Several 2-arylbenzofurans isolated from Morus alba have demonstrated inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B).[11] PTP1B is a negative regulator of the insulin and leptin signaling pathways, and its inhibition is considered a promising therapeutic strategy for type 2 diabetes and obesity.[12][13] The structural similarity of this compound to these active compounds suggests that it may also inhibit PTP1B.

Conclusion and Future Directions

This compound is a natural product with demonstrated cytotoxic activity against human ovarian cancer cells. While direct evidence for its mechanism of action is currently limited, studies on structurally related 2-arylbenzofurans suggest several plausible therapeutic targets and signaling pathways that may be modulated by this compound. These include the NF-κB and Nrf2 pathways, as well as the induction of apoptosis and inhibition of PTP1B.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the activity of purified this compound in a broader range of cancer cell lines and in assays for anti-inflammatory, antioxidant, and antidiabetic activities.

-

Mechanism of Action Studies: Investigating the direct effects of this compound on the NF-κB, Nrf2, and apoptosis signaling pathways to confirm the hypotheses generated from related compounds.

-

Target Identification: Employing techniques such as affinity chromatography and proteomics to identify the direct molecular targets of this compound.

-

In Vivo Efficacy: Assessing the therapeutic potential of this compound in animal models of cancer, inflammation, and diabetes.

A deeper understanding of the biological activities and mechanism of action of this compound will be crucial for unlocking its full therapeutic potential and for the development of novel drugs based on its chemical scaffold.

References

- 1. SCREENING OF SELECTED BIOLOGICAL ACTIVITIES OF ARTOCARPUS LAKOOCHA ROXB (MORACEAE) FRUIT PERICARP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Non-Canonical NF-κB Signaling Initiated by BAFF Influences B Cell Biology at Multiple Junctures [frontiersin.org]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 7. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Neuroprotective Role of the Nrf2 Pathway in Subarachnoid Haemorrhage and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insight into the PTP1B Inhibitory Activity of Arylbenzofurans: An In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Status of research on natural protein tyrosine phosphatase 1B inhibitors as potential antidiabetic agents: Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protein tyrosine phosphatase 1B inhibitors for diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Anticancer Potential of Sanggenofuran B: A Review of Currently Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenofuran B, a natural compound, has emerged as a subject of interest within the oncology research community. However, a comprehensive understanding of its mechanism of action in cancer cells remains largely uncharted territory. Extensive literature searches have revealed a significant scarcity of in-depth scientific data specifically detailing the molecular pathways and cellular processes affected by this compound. This guide aims to transparently present the current landscape of available information and highlight the existing knowledge gaps.

Current State of Research

At present, there is a notable lack of published studies elucidating the specific anticancer mechanism of this compound. Key areas where data is sparse to non-existent include:

-

Signaling Pathway Modulation: There is no specific information available regarding the signaling cascades (e.g., PI3K/Akt, MAPK, etc.) that may be modulated by this compound in cancer cells.

-

Apoptosis and Cell Cycle Regulation: Detailed studies on the induction of programmed cell death (apoptosis) or the arrest of the cell cycle by this compound are not present in the public domain.

-

Autophagy and Metastasis: The role of this compound in cellular recycling processes (autophagy) or its potential to inhibit cancer spread (metastasis) has not been documented.

-

In Vivo Studies: There is a lack of published preclinical data from animal models to substantiate the in vivo efficacy and safety of this compound.

-

Detailed Experimental Protocols: Specific methodologies for key experiments involving this compound are not available, hindering reproducibility and further investigation.

Quantitative Data

Due to the limited research, a comprehensive table of quantitative data, such as IC50 values across various cancer cell lines, cannot be compiled for this compound at this time. While some studies on related compounds or crude extracts may exist, this information is not specific to the isolated compound this compound and therefore cannot be reliably presented.

Signaling Pathways and Experimental Workflows

The absence of specific studies on this compound's mechanism of action precludes the creation of diagrams for its signaling pathways or experimental workflows.

Future Directions and Alternative Avenues

The current lack of data on this compound underscores a significant opportunity for novel research in the field of cancer therapeutics. Future investigations should focus on:

-

In vitro screening: Determining the cytotoxic effects of this compound across a panel of cancer cell lines to identify sensitive models.

-

Mechanism of action studies: Investigating the molecular targets and signaling pathways affected by the compound.

-

Preclinical evaluation: Assessing the anti-tumor efficacy and safety of this compound in relevant animal models.

Given the current information gap, researchers interested in this area may consider exploring the mechanisms of other, more extensively studied, structurally related compounds. A potential alternative for a detailed mechanistic review could be Sanguinarine , a benzophenanthridine alkaloid with a more substantial body of published anticancer research. Should you be interested, a comprehensive technical guide on the mechanism of action of Sanguinarine in cancer cells can be provided.

Sanggenofuran B: A Comprehensive Research Review and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenofuran B is a naturally occurring 2-arylbenzofuran compound isolated from plants of the Morus genus, such as Morus yunnanensis and Morus cathayana.[1][2] As a member of the benzofuran class of heterocyclic compounds, this compound has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive literature review of the research conducted on this compound, focusing on its synthesis, biological activities, and mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

This compound is a phenolic compound with the molecular formula C₂₀H₂₀O₄ and a molecular weight of 324.37 g/mol .[1][2] It is typically described as a powder and is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1]

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₀O₄ | [1][2] |

| Molecular Weight | 324.37 g/mol | [1][2] |

| CAS Number | 1017277-40-5 | [1][2] |

| Physical Description | Powder | [1] |

| Purity | ≥98% | [1] |

| Boiling Point | 521.8±50.0 °C at 760 mmHg | [1] |

| Density | 1.2±0.1 g/cm³ | [1] |

| LogP | 5.04 | [1] |

Synthesis of this compound

Biological Activities and Mechanism of Action

Research into the biological activities of this compound and related compounds has revealed potential applications in oncology, anti-inflammatory treatments, and neuroprotection.

Anticancer Activity

This compound has demonstrated cytotoxic effects against human cancer cell lines. Notably, it exhibits inhibitory activity against the A2780 ovarian cancer cell line with a reported half-maximal inhibitory concentration (IC50) of 57.1 μM.[1]

| Cell Line | IC50 (μM) | Reference |

| A2780 (Ovarian Cancer) | 57.1 | [1] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A common method to determine the cytotoxic activity of a compound like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cells (e.g., A2780) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a logarithmic dilution series) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity

While specific IC50 values for the anti-inflammatory activity of this compound are not extensively reported, related benzofuran compounds have shown potent inhibitory effects on inflammatory mediators. For instance, certain benzofuran derivatives have been found to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This anti-inflammatory action is often mediated through the suppression of key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial in regulating the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Signaling Pathway: NF-κB in Inflammation

The NF-κB signaling pathway is a central regulator of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Signaling Pathway: MAPK in Inflammation

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. Key MAPK families include ERK, JNK, and p38. Inflammatory stimuli can activate these pathways, leading to the activation of transcription factors that, in turn, promote the expression of inflammatory genes.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: RAW 264.7 murine macrophage cells are seeded in 96-well plates and incubated.

-

Pre-treatment: Cells are pre-treated with various concentrations of this compound for a short period (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for an extended period (e.g., 24 hours).

-

Nitrite Measurement: The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Data Analysis: The absorbance is measured, and the concentration of nitrite is determined from a standard curve. The percentage of NO inhibition is calculated, and the IC50 value is determined.

Neuroprotective Activity

While direct studies on the neuroprotective effects of this compound are limited, the broader class of benzofurans has shown promise in this area. Neuroprotection is often assessed in vitro using neuronal cell lines like SH-SY5Y, where cell death is induced by neurotoxins. The potential mechanism of neuroprotection by compounds like this compound may involve the activation of antioxidant pathways, such as the Nrf2 signaling pathway.

Signaling Pathway: Nrf2 in Neuroprotection

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. In the presence of oxidative stress or activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

-

Cell Culture and Differentiation: Human neuroblastoma SH-SY5Y cells are cultured and may be differentiated into a more neuron-like phenotype using agents like retinoic acid.

-

Pre-treatment: The differentiated cells are pre-treated with various concentrations of this compound for a specified duration.

-

Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to a neurotoxin, such as MPP+ (1-methyl-4-phenylpyridinium) or H₂O₂, for a set period.

-

Cell Viability Assessment: Cell viability is measured using an appropriate assay, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium (an indicator of cell death).

-

Data Analysis: The neuroprotective effect is quantified by comparing the viability of cells treated with this compound and the neurotoxin to those treated with the neurotoxin alone.

Pharmacokinetics

There is currently a lack of publicly available data on the pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), as well as its oral bioavailability and half-life. Further research is required to elucidate these crucial parameters for its potential development as a therapeutic agent.

Conclusion

This compound is a promising natural product with demonstrated in vitro anticancer activity. Based on the bioactivities of structurally related benzofuran compounds, it is plausible that this compound also possesses anti-inflammatory and neuroprotective properties, potentially through the modulation of key signaling pathways such as NF-κB, MAPK, and Nrf2. However, a significant gap in the current research is the lack of comprehensive quantitative data on its anti-inflammatory and neuroprotective effects, detailed synthetic protocols, and pharmacokinetic profiling. Future research should focus on these areas to fully characterize the therapeutic potential of this compound and to provide a solid foundation for its further development as a drug candidate. This technical guide serves as a summary of the existing knowledge and a call to action for more in-depth investigation into this intriguing natural compound.

References

- 1. SAG protects human neuroblastoma SH-SY5Y cells against 1-methyl-4-phenylpyridinium ion (MPP+)-induced cytotoxicity via the downregulation of ROS generation and JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

Sanggenofuran B: A Comprehensive Technical Guide on its Role as a Flavonoid in Osteoclastogenesis Inhibition

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Sanggenofuran B, an isoprenylated phenolic compound, has emerged as a molecule of significant interest in the field of bone biology. This technical guide provides an in-depth analysis of this compound, definitively classifying it as a flavonoid and elucidating its potent role in the inhibition of osteoclastogenesis. The primary mechanism of action involves the suppression of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced Nuclear Factor-κB (NF-κB) signaling pathway. This document furnishes a comprehensive overview of the current scientific understanding of this compound, including its chemical properties, biological activity, and the signaling cascades it modulates. Detailed experimental protocols for key assays are provided to facilitate further research and development. All quantitative data has been systematically organized into tables for comparative analysis, and critical signaling pathways and experimental workflows are visually represented through diagrams.

Introduction: this compound and its Classification as a Flavonoid

This compound is a natural product first isolated from Morus yunnanensis. Its chemical structure, 5-(6-Methoxy-2-benzofuranyl)-2-(3-methyl-2-buten-1-yl)-1,3-benzenediol, reveals its classification as a flavonoid. Flavonoids are a class of plant secondary metabolites characterized by a polyphenolic structure consisting of a fifteen-carbon skeleton (C6-C3-C6). This skeleton is composed of two benzene rings (A and B) linked by a three-carbon chain that typically forms a heterocyclic C ring. In the case of this compound, the core structure aligns with this fundamental flavonoid framework, specifically belonging to the prenylflavonoid subclass due to the presence of an isoprenyl group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1017277-40-5 |

| Molecular Formula | C20H20O4 |

| Molecular Weight | 324.37 g/mol |

| Appearance | Not specified in literature |

| Solubility | Not specified in literature |

Biological Activity: Inhibition of Osteoclastogenesis

Recent research has highlighted the significant biological activity of this compound in the context of bone metabolism. Specifically, it has been demonstrated to be a potent inhibitor of osteoclastogenesis, the process of differentiation and formation of osteoclasts, which are the cells responsible for bone resorption. An excess of osteoclast activity is a hallmark of several bone diseases, including osteoporosis, rheumatoid arthritis, and bone metastases.

Mechanism of Action: Targeting the RANKL-NF-κB Signaling Pathway

The primary mechanism by which this compound exerts its anti-osteoclastogenic effects is through the modulation of the RANKL signaling pathway. RANKL is a critical cytokine that, upon binding to its receptor RANK on osteoclast precursors, initiates a cascade of intracellular signaling events essential for osteoclast differentiation and activation.

This compound has been shown to significantly suppress the RANKL-induced activation of NF-κB, a key transcription factor in this pathway. By inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB, this compound prevents the nuclear translocation of the p65 subunit of NF-κB. This blockade of NF-κB activation leads to the downregulation of crucial downstream target genes required for osteoclastogenesis.

Furthermore, the inhibitory effects of this compound extend to the downregulation of c-Fos and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), two master regulators of osteoclast differentiation that are downstream of the initial RANKL-RANK interaction.

Quantitative Data on the Bioactivity of this compound

The inhibitory effects of this compound on osteoclastogenesis have been quantified through various in vitro assays. The following tables summarize the key quantitative findings.

Table 2: IC50 Values of this compound on Osteoclast Formation

| Cell Line | Treatment | IC50 (µM) |

| Bone Marrow-Derived Macrophages (BMMs) | RANKL-induced osteoclastogenesis | 2.5 |

Table 3: Effect of this compound on Osteoclast-Specific Gene Expression

| Gene | Concentration of this compound (µM) | Fold Change (vs. RANKL control) |

| c-Fos | 5 | ↓ |

| NFATc1 | 5 | ↓ |

| TRAP | 5 | ↓ |

| Cathepsin K | 5 | ↓ |

| DC-STAMP | 5 | ↓ |

| (Note: ↓ indicates a significant decrease in expression.) |

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for the key experiments cited in the study of this compound's anti-osteoclastogenic activity.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxicity of this compound on osteoclast precursor cells.

-

Cell Seeding: Seed bone marrow-derived macrophages (BMMs) in a 96-well plate at a density of 1 x 10^4 cells/well in α-MEM supplemented with 10% FBS and M-CSF (30 ng/mL). Incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1.25, 2.5, 5, 10 µM) for 48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Tartrate-Resistant Acid Phosphatase (TRAP) Staining

This protocol is used to identify and quantify mature osteoclasts.

-

Cell Culture and Differentiation: Culture BMMs with M-CSF (30 ng/mL) and RANKL (50 ng/mL) in the presence or absence of this compound for 5 days.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes.

-

Staining: Stain the cells with a TRAP staining solution (containing naphthol AS-MX phosphate and fast red violet LB salt in a tartrate-containing buffer) for 1 hour at 37°C.

-

Imaging and Quantification: Wash the cells with distilled water and visualize under a light microscope. TRAP-positive multinucleated (≥3 nuclei) cells are counted as osteoclasts.

Western Blot Analysis

This protocol is employed to analyze the protein levels of key components in the RANKL signaling pathway.

-

Cell Lysis: After treatment with this compound and/or RANKL for the indicated times, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Real-Time PCR (RT-PCR)

This protocol is used to quantify the mRNA expression levels of osteoclast-specific genes.

-

RNA Extraction: Extract total RNA from cells using a suitable RNA isolation reagent according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA (e.g., 1 µg) using a reverse transcription kit.

-

Real-Time PCR: Perform real-time PCR using a SYBR Green master mix and gene-specific primers for c-Fos, NFATc1, TRAP, Cathepsin K, DC-STAMP, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Analyze the data using the 2^-ΔΔCt method to determine the relative gene expression levels.

Conclusion and Future Perspectives

This compound, a prenylflavonoid, demonstrates significant potential as a therapeutic agent for bone disorders characterized by excessive osteoclast activity. Its well-defined mechanism of action, centered on the inhibition of the RANKL-induced NF-κB signaling pathway, provides a strong rationale for its further development. The data presented in this guide underscore its potency and specificity. Future research should focus on in vivo studies to validate these in vitro findings, as well as on pharmacokinetic and toxicological profiling to assess its drug-like properties. The detailed protocols provided herein are intended to facilitate these next steps in the investigation of this compound as a novel treatment for bone diseases.

A Methodological Guide to the Preliminary Cytotoxicity Screening of Novel Natural Products: A Case Study Approach with Sanggenofuran B

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific preliminary cytotoxicity data for Sanggenofuran B is not publicly available. This technical guide, therefore, outlines a comprehensive methodology for conducting such a screening, using this compound as a hypothetical compound of interest. The experimental protocols, data representation, and pathway analyses are based on established methods and findings for structurally related compounds, particularly those isolated from the Morus genus and other benzofuran derivatives.

Introduction

This compound, a derivative of 2-arylbenzofuran, belongs to a class of natural products isolated from Morus species, which have been a rich source of bioactive compounds with potential therapeutic applications.[1][2] The preliminary assessment of cytotoxicity is a critical first step in the drug discovery pipeline to identify compounds with anticancer potential and to determine their therapeutic window. This guide provides a detailed overview of the standard procedures for conducting a preliminary cytotoxicity screening of a novel compound like this compound.

Experimental Protocols

A fundamental aspect of cytotoxicity screening is the selection of appropriate assays and cell lines. The Sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity, particularly for adherent cell lines, due to its simplicity, sensitivity, and cost-effectiveness.

2.1. Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the SRB dye. The amount of bound dye is proportional to the number of cells.

Materials:

-

Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer)

-

Complete growth medium (specific to each cell line)

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

This compound (or test compound)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Plating:

-

Harvest logarithmically growing cells using trypsin-EDTA and resuspend in fresh complete medium.

-

Determine cell density and plate cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the complete growth medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic drug).

-

Incubate the plates for 48-72 hours.

-

-

Cell Fixation:

-

After incubation, gently add 50 µL of cold 10% TCA to each well without removing the medium and incubate for 1 hour at 4°C to fix the cells.

-

-

Staining:

-

Wash the plates five times with slow-running tap water to remove TCA and unbound components.

-

Allow the plates to air dry completely.

-

Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

-

-

Washing and Solubilization:

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

-

Absorbance Reading:

-

Read the absorbance at 515 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve of percentage viability against the log of the compound concentration.

-

Data Presentation

Quantitative data from cytotoxicity screenings should be presented in a clear and structured format. The IC50 value is a key metric for comparing the cytotoxic potential of a compound across different cell lines.

Table 1: Hypothetical IC50 Values for this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 8.5 |

| MCF-7 | Breast Cancer | 12.3 |

| A549 | Lung Cancer | 6.8 |

| HepG2 | Liver Cancer | 9.2 |

| HCT116 | Colon Cancer | 15.1 |

Note: The IC50 values presented are hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.

Visualization of Experimental Workflow and Signaling Pathways

Diagrams are essential for visualizing complex processes. The following diagrams were created using the DOT language for Graphviz.

4.1. Experimental Workflow for Cytotoxicity Screening

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

4.2. Potential Signaling Pathway: Intrinsic Apoptosis

Many natural products from Morus species, such as Sanggenon C, have been shown to induce apoptosis in cancer cells.[3] A common mechanism is the activation of the intrinsic (mitochondrial) apoptotic pathway. The following diagram illustrates this potential mechanism of action for a cytotoxic compound.

Caption: The intrinsic apoptosis pathway potentially induced by this compound.

Discussion and Future Directions

The preliminary cytotoxicity screening serves as a gateway for further investigation into a compound's anticancer potential. Should this compound demonstrate significant and selective cytotoxicity against cancer cell lines, subsequent studies would be warranted. These include:

-

Mechanism of Action Studies: Investigating the molecular pathways responsible for cell death, such as apoptosis, necrosis, or autophagy. This would involve Western blotting for key proteins (e.g., caspases, Bcl-2 family proteins), flow cytometry for cell cycle analysis and apoptosis detection (e.g., Annexin V/PI staining).

-

In Vivo Studies: Evaluating the compound's efficacy and toxicity in animal models of cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify the chemical moieties responsible for its cytotoxic activity and to potentially develop more potent and selective derivatives.[4]

Conclusion

While direct experimental data on the cytotoxicity of this compound is currently lacking, this guide provides a robust framework for its evaluation. By employing standardized assays like the SRB method, presenting data clearly, and visualizing complex biological processes, researchers can effectively conduct preliminary cytotoxicity screenings. The insights gained from such studies on compounds from Morus species and other benzofuran derivatives suggest that this compound is a promising candidate for investigation as a potential novel anticancer agent.

References

- 1. Cytotoxic flavonoids with isoprenoid groups from Morus mongolica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

A Proposed Synthetic Approach to Sanggenofuran B and its Analogs: A Technical Guide for Researchers

Disclaimer: As of the latest literature review, a specific, published total synthesis of Sanggenofuran B has not been reported. This document, therefore, presents a comprehensive, proposed synthetic strategy based on established and reliable methodologies in organic chemistry for constructing analogous molecular architectures. This guide is intended to provide a foundational framework for researchers and drug development professionals interested in the synthesis and exploration of this compound and its derivatives.

Introduction

This compound is a naturally occurring phenolic compound, characterized by a core furanobenzofuran ring system.[1][2] Its structural complexity and potential biological activities make it an attractive target for total synthesis. The development of a robust synthetic route would not only provide access to the natural product for further biological evaluation but also open avenues for the creation of novel analogs with potentially enhanced therapeutic properties. This guide outlines a plausible retrosynthetic analysis and a forward synthetic plan for this compound, detailing key reactions and providing generalized experimental protocols.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound suggests that the molecule can be disconnected at key bonds to reveal simpler, more readily available starting materials. The proposed disconnection strategy focuses on the formation of the central furan ring and the benzofuran core as key steps.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Strategy

The forward synthesis is proposed to commence with the construction of a functionalized benzofuran core, followed by the introduction of the prenyl side chain and culminating in a Diels-Alder reaction to form the final furan ring.

Caption: Proposed forward synthetic workflow for this compound.

Key Experimental Protocols

The following are generalized protocols for key reactions in the proposed synthesis. Researchers should optimize these conditions for their specific substrates.

1. Suzuki-Miyaura Cross-Coupling for Biaryl Formation

This reaction is a cornerstone for constructing the C-C bond between two aromatic rings.[3][4][5][6]

-

Reaction Setup: To a flame-dried round-bottom flask, add the aryl halide (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).

-

Reaction Conditions: Purge the flask with an inert gas (argon or nitrogen). Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 100 °C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4][5]

2. Diels-Alder Reaction for Furan Ring Formation

The Diels-Alder reaction is a powerful tool for constructing six-membered rings, which in this proposed synthesis would be a key step in forming the furanofuran moiety.[7][8]

-

Reactants: A conjugated diene and a dienophile. For an intramolecular reaction, these functionalities would be present on the same molecule.

-

Reaction Conditions: The reaction can be promoted by heat or by using a Lewis acid catalyst (e.g., SnCl₄, BF₃·OEt₂). The choice of solvent can influence the reaction rate and selectivity; common solvents include toluene, dichloromethane, or in some cases, water.[7]

-

Procedure: Dissolve the diene or the intramolecular precursor in an appropriate solvent in a reaction vessel. If using a catalyst, add it at a controlled temperature. Heat the reaction mixture to the desired temperature and monitor its progress.

-

Work-up and Purification: After the reaction is complete, quench the reaction if a catalyst was used (e.g., with aqueous sodium bicarbonate). Extract the product with an organic solvent, dry the organic phase, and concentrate. Purify the product via column chromatography.

Caption: Generalized schematic of a [4+2] Diels-Alder cycloaddition.

Quantitative Data Tracking

A systematic approach to data collection is crucial for the successful execution and optimization of a multi-step synthesis. The following table provides a template for recording key quantitative data for each step of the proposed synthesis of this compound.

| Step | Reaction | Starting Material (SM) | SM Amount (mmol) | Reagents | Product | Product Mass (mg) | Yield (%) | Purity (e.g., NMR, LC-MS) |

| 1 | Benzofuran Formation | Halogenated Resorcinol | Functionalized Benzofuran | |||||

| 2 | Suzuki Coupling | Functionalized Benzofuran | Arylboronic acid, Pd catalyst, Base | Biaryl Intermediate | ||||

| 3 | Prenylation | Biaryl Intermediate | Prenyl bromide, Base | Prenylated Biaryl Benzofuran | ||||

| 4 | Functional Group Manipulation | Prenylated Biaryl Benzofuran | Diels-Alder Precursor | |||||

| 5 | Intramolecular Diels-Alder | Diels-Alder Precursor | Heat or Lewis Acid | This compound |

Synthesis of Analogs

The proposed synthetic route is amenable to the creation of a diverse library of this compound analogs. Modifications can be introduced at various stages:

-

Varying the Arylboronic Acid: In the Suzuki coupling step, employing different substituted arylboronic acids would lead to analogs with diverse substitution patterns on one of the aromatic rings.

-

Modifying the Prenyl Group: The use of different allylic bromides in the prenylation step would allow for the introduction of alternative side chains.

-

Altering the Dienophile: Modification of the dienophile precursor would result in analogs with different substituents on the newly formed furan ring.

Potential Biological Significance

While the specific biological activities of this compound are not extensively documented, related benzofuran and furan-containing natural products have exhibited a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][10][11][12] The synthesis of this compound and its analogs would enable a thorough investigation of their therapeutic potential.

Conclusion

This technical guide provides a strategic blueprint for the total synthesis of this compound. While a published synthesis is not yet available, the proposed route, based on well-established and high-yielding reactions, offers a robust starting point for researchers. The detailed protocols for key transformations and the outlined strategy for analog synthesis are intended to facilitate the exploration of this intriguing natural product and its chemical space for potential drug discovery applications.

References

- 1. echemi.com [echemi.com]

- 2. This compound CAS#: 1017277-40-5 [m.chemicalbook.com]

- 3. rose-hulman.edu [rose-hulman.edu]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Recent Advances on Diels‐Alder‐Driven Preparation of Bio‐Based Aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. ffhdj.com [ffhdj.com]

Spectroscopic and Structural Elucidation of Sanggenofuran B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Sanggenofuran B, a naturally occurring isoprenylated phenolic compound. The information presented herein is intended to support researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development in their efforts to identify, characterize, and utilize this compound.

Introduction

This compound is a bioactive molecule isolated from the leaves of Morus yunnanensis. Its structural elucidation relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document compiles the available spectroscopic data and the experimental protocols used for their acquisition, providing a centralized resource for professionals working with this compound.

Spectroscopic Data

The structural characterization of this compound has been established through detailed analysis of its ¹H-NMR, ¹³C-NMR, and mass spectral data. The following tables summarize the quantitative data obtained from these analyses.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides the elemental composition and molecular weight of this compound.

| Ion | Observed m/z | Calculated m/z | Formula |

| [M+H]⁺ | 325.1432 | 325.1434 | C₂₀H₂₁O₄ |

¹³C-NMR Spectroscopic Data

The ¹³C-NMR spectrum reveals the carbon framework of the molecule. The chemical shifts are reported in parts per million (ppm) relative to the solvent signal.

| Carbon Position | Chemical Shift (δc) in ppm |

| 2 | 155.8 |

| 3 | 103.2 |

| 3a | 122.2 |

| 4 | 121.3 |

| 5 | 111.8 |

| 6 | 159.8 |

| 7 | 95.8 |

| 7a | 128.4 |

| 1' | 116.2 |

| 2' | 158.4 |

| 3' | 102.5 |

| 4' | 158.4 |

| 5' | 106.2 |

| 6' | 131.5 |